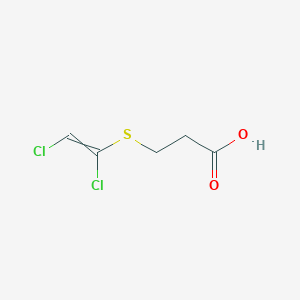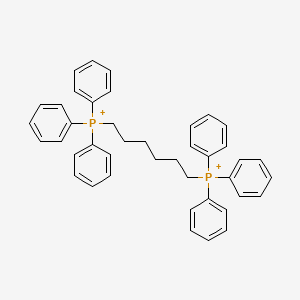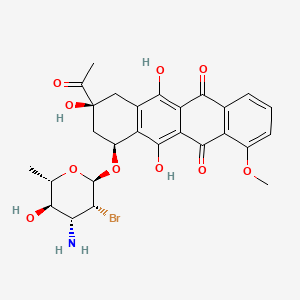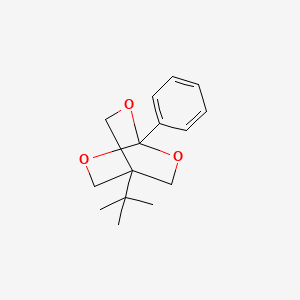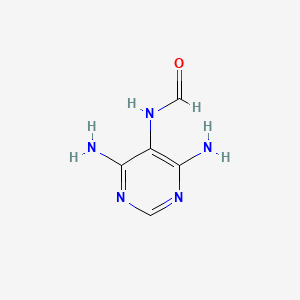
8-オキソ-7,8-ジヒドログアニン
概要
説明
FAPy-アデニンは、4,6-ジアミノ-5-ホルミドピリミジンとしても知られており、酸化されたDNA塩基です。これは、DNAの核酸中の4つのヌクレオ塩基の1つであるアデニンの酸化損傷の産物です。 この化合物は、酸化ストレスの生化学的マーカーであり、腫瘍、老化、アルツハイマー病などの神経変性疾患など、さまざまな病理学的状態に関連しています .
科学的研究の応用
FAPy-adenine has several important applications in scientific research:
Biomarker for Oxidative Stress: It is used as a marker to study oxidative stress in cells and tissues, which is relevant in research on aging, cancer, and neurodegenerative diseases.
DNA Damage and Repair Studies: FAPy-adenine is used to investigate the mechanisms of DNA damage and repair, particularly in the context of oxidative stress.
Drug Development: Research on FAPy-adenine contributes to the development of drugs targeting oxidative stress-related conditions.
Environmental Monitoring: It is used in studies monitoring environmental factors that cause oxidative DNA damage.
作用機序
FAPy-アデニンは、酸化DNA損傷のマーカーとしての役割を通じて、主にその効果を発揮します。この化合物は、アデニンが酸化されて、ホルミドピリミジン環構造が形成されるときに形成されます。 この変化した構造は、DNA複製中に他のヌクレオチドとミスマッチを起こし、変異につながる可能性があります . DNA修復酵素によるFAPy-アデニンの認識と修復は、ゲノムの安定性を維持するために不可欠です .
類似の化合物との比較
類似の化合物
8-オキソ-7,8-ジヒドログアニン(8-オキソG): グアニンの酸化から生じる別の一般的な酸化DNA損傷.
チミンジオール: 別のDNA塩基であるチミンの酸化された誘導体.
5-ヒドロキシシトシン: シトシンの酸化された形態.
FAPy-アデニンの独自性
FAPy-アデニンは、アデニンからのその特定の形成と、その独特のホルミドピリミジン構造において独特です。 他の酸化された塩基とは異なり、FAPy-アデニンはDNA複製忠実度と修復メカニズムに独特の影響を与え、酸化ストレスとそのDNAへの影響を研究するための貴重なマーカーとなっています .
Safety and Hazards
将来の方向性
4,6-Diamino-5-formamidopyrimidine is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems . It exists in living cells at detectable background levels and is formed by exposure of cells to DNA-damaging agents . Future research could focus on the biological role of 4,6-Diamino-5-formamidopyrimidine and its implications in disease processes .
生化学分析
Biochemical Properties
4,6-Diamino-5-formamidopyrimidine is known to interact with various enzymes, proteins, and other biomolecules involved in DNA repair mechanisms. One of the key interactions is with DNA polymerase β, an enzyme responsible for DNA synthesis and repair. The binding of 4,6-Diamino-5-formamidopyrimidine to DNA polymerase β can impede the enzyme’s closure, thus hindering the insertion of nucleotides during DNA synthesis . Additionally, this compound is a substrate for base excision repair enzymes such as formamidopyrimidine-DNA glycosylase, which excises oxidized purines from damaged DNA . These interactions highlight the role of 4,6-Diamino-5-formamidopyrimidine in maintaining genomic integrity.
Cellular Effects
The presence of 4,6-Diamino-5-formamidopyrimidine in cells can have significant effects on cellular processes. This compound is mutagenic and contributes to the pathogenesis of various diseases by promoting cytotoxicity and mutagenesis . It can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription. For example, the accumulation of 4,6-Diamino-5-formamidopyrimidine in the nucleotide pool can lead to its incorporation into the genome, resulting in mutations and genomic instability . These effects underscore the importance of efficient DNA repair mechanisms to mitigate the impact of this compound on cellular function.
Molecular Mechanism
At the molecular level, 4,6-Diamino-5-formamidopyrimidine exerts its effects through various binding interactions and enzyme inhibition or activation. The compound can bind to the active site of DNA polymerase β, distorting the geometry of critical catalytic atoms and preventing efficient nucleotide incorporation . Additionally, 4,6-Diamino-5-formamidopyrimidine is recognized and excised by DNA glycosylases such as formamidopyrimidine-DNA glycosylase, which initiates the base excision repair process . These molecular interactions are essential for understanding how 4,6-Diamino-5-formamidopyrimidine contributes to DNA damage and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diamino-5-formamidopyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to 4,6-Diamino-5-formamidopyrimidine in in vitro or in vivo studies has been associated with sustained DNA damage and genomic instability . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4,6-Diamino-5-formamidopyrimidine can vary with different dosages in animal models. At low doses, this compound may cause minimal DNA damage and cellular effects, while higher doses can lead to significant cytotoxicity and mutagenesis . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur . Additionally, high doses of 4,6-Diamino-5-formamidopyrimidine can result in toxic effects, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
4,6-Diamino-5-formamidopyrimidine is involved in various metabolic pathways, particularly those related to DNA repair. This compound is a substrate for base excision repair enzymes, which recognize and excise damaged bases from DNA . The excision of 4,6-Diamino-5-formamidopyrimidine by DNA glycosylases is followed by the action of other enzymes that restore the DNA to its original state . These metabolic pathways are essential for maintaining genomic stability and preventing the accumulation of DNA damage.
Transport and Distribution
Within cells and tissues, 4,6-Diamino-5-formamidopyrimidine is transported and distributed through various mechanisms. This compound can be transported by nucleotide transporters and binding proteins that facilitate its movement within the cell . Additionally, the localization and accumulation of 4,6-Diamino-5-formamidopyrimidine can be influenced by its interactions with other biomolecules and cellular structures . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4,6-Diamino-5-formamidopyrimidine can affect its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA repair enzymes . Targeting signals and post-translational modifications may direct 4,6-Diamino-5-formamidopyrimidine to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its role in DNA damage and repair processes.
準備方法
合成ルートと反応条件
FAPy-アデニンは、アデニンの酸化によって合成できます。このプロセスは、通常、過酸化水素または他の反応性酸素種などの酸化剤を制御された条件下で使用することを伴います。 反応は水性媒体中で行われ、多くの場合、酸化プロセスを促進するためにわずかに酸性pHで行われます .
工業生産方法
FAPy-アデニンの工業生産は、研究用途よりも商業用途で主に使用されているため、広く文書化されていません。 大規模合成は、規模、効率、および純度に合わせて調整され、ラボ合成と同様の原則に従います。
化学反応の分析
反応の種類
FAPy-アデニンは、次のようないくつかのタイプの化学反応を起こします。
酸化: さらなる酸化は、他の酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、FAPy-アデニンをアデニンまたは他の還元された形態に戻すことができます。
一般的な試薬と条件
FAPy-アデニンの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素、オゾン、および他の反応性酸素種。
還元剤: 水素化ホウ素ナトリウム、触媒の存在下での水素ガス。
置換剤: ハロゲン、アルキル化剤、および他の求電子剤.
主な生成物
FAPy-アデニンの反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、さらなる酸化により、より高度に酸化されたプリン誘導体が生成される可能性がありますが、還元により、アデニンまたは部分的に還元された中間体が生成される可能性があります .
科学研究への応用
FAPy-アデニンは、科学研究でいくつかの重要な用途があります。
類似化合物との比較
Similar Compounds
8-oxo-7,8-dihydroguanine (8-oxoG): Another common oxidative DNA lesion that results from the oxidation of guanine.
Thymine glycol: An oxidized derivative of thymine, another DNA base.
5-hydroxycytosine: An oxidized form of cytosine.
Uniqueness of FAPy-adenine
FAPy-adenine is unique in its specific formation from adenine and its distinct formamidopyrimidine structure. Unlike other oxidized bases, FAPy-adenine has a unique impact on DNA replication fidelity and repair mechanisms, making it a valuable marker for studying oxidative stress and its effects on DNA .
特性
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5122-36-1 | |
| Record name | 4,6-Diamino-5-formamidopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




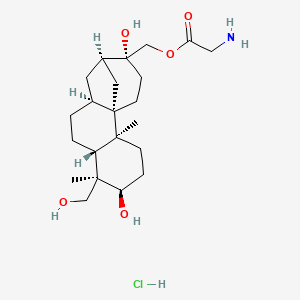
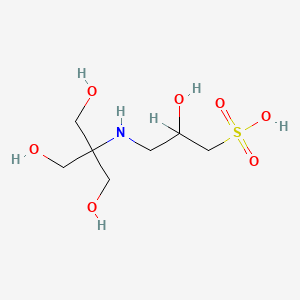
![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)
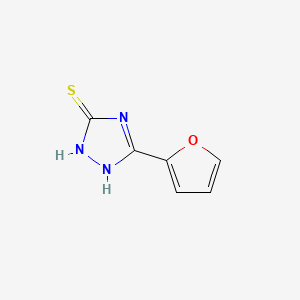
![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)
